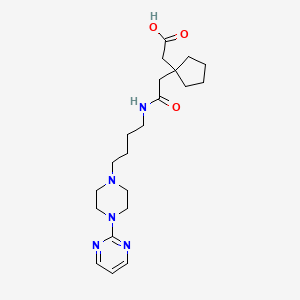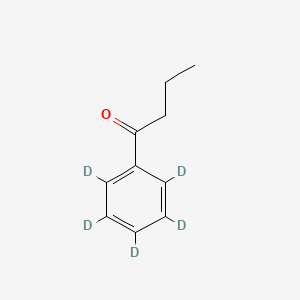![molecular formula C14H13F2N3O2 B1381376 6-benzyl-8,8-Difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol CAS No. 1255666-61-5](/img/structure/B1381376.png)
6-benzyl-8,8-Difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol
Descripción general
Descripción
6-Benzyl-8,8-difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol is a chemical compound with the molecular formula C14H13F2N3O2 . It has a molecular weight of 293.27 . The compound is an off-white solid and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13F2N3O2/c15-14(16)8-19(6-9-4-2-1-3-5-9)7-10-11(14)17-13(21)18-12(10)20/h1-5H,6-8H2,(H2,17,18,20,21) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is an off-white solid . It has a molecular weight of 293.27 and a molecular formula of C14H13F2N3O2 . It is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has focused on synthesizing and characterizing various heterocyclic derivatives, including pyrido[4,3-d]pyrimidine compounds, for their unique structural and chemical properties. These compounds are synthesized through base-catalyzed reactions and characterized by analytical and spectroscopic techniques, including FT-IR, NMR, and MS, to understand their molecular geometry and conformation (Hong Chen & Mingguo Liu, 2019). The crystal structure analysis of these compounds provides insights into their 3D supramolecular architectures formed by self-assembly via stacking interactions and hydrogen bonds, which is crucial for their potential applications in materials science and drug design.
Antimicrobial Activity
Some derivatives of pyrido[4,3-d]pyrimidine have been prepared and screened for their activities against a range of bacteria and fungi. This research is indicative of the potential for related compounds to serve as templates for the development of new antimicrobial agents. For example, bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones show promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans (A. Aksinenko et al., 2016).
Synthesis of Derivatives for Biological Applications
The synthesis of derivatives based on the pyrido[4,3-d]pyrimidine scaffold, including those with antimicrobial and antihypertensive properties, underscores the chemical flexibility and biological relevance of these compounds. Methods have been developed for the synthesis of 2-pyridyl-substituted derivatives, showcasing the versatility of these compounds in generating a wide range of biologically active molecules (A. Kuznetsov & S. V. Chapyshev, 2007).
Safety And Hazards
Propiedades
IUPAC Name |
6-benzyl-8,8-difluoro-5,7-dihydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O2/c15-14(16)8-19(6-9-4-2-1-3-5-9)7-10-11(14)17-13(21)18-12(10)20/h1-5H,6-8H2,(H2,17,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDLFMKJNFAJGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(CN1CC3=CC=CC=C3)(F)F)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801120988 | |
| Record name | Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, 8,8-difluoro-5,6,7,8-tetrahydro-6-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801120988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-benzyl-8,8-Difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol | |
CAS RN |
1255666-61-5 | |
| Record name | Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, 8,8-difluoro-5,6,7,8-tetrahydro-6-(phenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255666-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, 8,8-difluoro-5,6,7,8-tetrahydro-6-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801120988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[2-(6-amino-9H-purin-9-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1381302.png)

![(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B1381306.png)





![(6aS,9aR)-tert-butyl 2-(methylsulfonyl)-6a,7,9,9a-tetrahydropyrrolo[3',4':5,6]thiopyrano[4,3-d]pyrimidine-8(5H)-carboxylate 6,6-dioxide](/img/structure/B1381315.png)